1-(1-Methyl-1H-imidazol-5-yl)ethanone
Overview
Description
1-(1-Methyl-1H-imidazol-5-yl)ethanone is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
- One study synthesized new thiazole, arylidiene, and coumarin derivatives starting from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, which were evaluated for their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. Notably, compound 12 displayed excellent antibacterial activity, while compounds 2, 8, and 10a were identified as potent antioxidant agents (Abdel-Wahab, Awad, & Badria, 2011).
Antimycotic and Cytotoxicity Studies
- Another research effort focused on the synthesis and antimycotic activity assessment of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. This series, including compounds like Sertaconazole, showed promising antimycotic properties (Raga et al., 1992).
Anti-Breast Cancer Agents
- A notable study involved the use of 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block for synthesizing novel thiazole derivatives with potential as anti-breast cancer agents. Some of these compounds exhibited promising activities against MCF-7 tumor cells, indicating their potential for further development as therapeutic agents (Mahmoud et al., 2021).
Enzymatic Inhibition and Structural Analysis
- The structural determination of human heme oxygenase-1 in complex with 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone revealed insights into the common binding mode for imidazole-based inhibitors, highlighting the flexibility of the inhibitor binding pocket and suggesting pathways for optimizing inhibitor design (Rahman et al., 2008).
Mechanism of Action
Target of Action
This compound is a derivative of imidazole, a heterocyclic aromatic organic compound that is widely used in pharmaceuticals and industrial applications
Mode of Action
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to influence several biochemical pathways, including those involved in antimicrobial activity .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Imidazole derivatives have been reported to exhibit antimicrobial activity .
Action Environment
The action of 1-(1-Methyl-1H-imidazol-5-yl)ethanone can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . .
Properties
IUPAC Name |
1-(3-methylimidazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-7-4-8(6)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARZKTBWZJGBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568667 | |
Record name | 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20970-50-7 | |
Record name | 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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